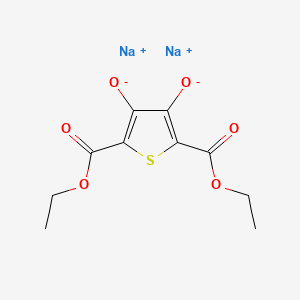![molecular formula C10H10 B577146 (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene CAS No. 15120-65-7](/img/structure/B577146.png)
(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4Z,6Z)-bicyclo[620]deca-1(8),2,4,6-tetraene is an organic compound with the molecular formula C10H10 It is characterized by its unique bicyclic structure, which includes a four-membered ring fused to an eight-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene typically involves multiple steps. One common method starts with the preparation of a suitable precursor, such as bicyclo[4.2.0]octa-3,7-diene-2,5-dione. This precursor is then subjected to ultraviolet irradiation to produce a tricyclo decadiendione. The tricyclo decadiendione is subsequently reduced to a diol using lithium aluminium hydride. The cis isomer of the diol is then converted to a tetraene by adding bromide or mesylate and stripping it with potassium tert-butoxide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the synthetic routes described above can be scaled up for larger-scale production if needed.
Analyse Des Réactions Chimiques
Types of Reactions: (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with oxygen in the air, leading to the formation of oxidation products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as oxygen and reducing agents like lithium aluminium hydride. Reaction conditions often involve heating and the use of solvents like benzene .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of various oxygenated derivatives, while reduction reactions typically yield reduced forms of the compound .
Applications De Recherche Scientifique
(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene has several scientific research applications, particularly in the fields of chemistry and materials science. Its unique structure makes it a valuable compound for studying the properties of bicyclic systems and their reactivity. Additionally, it can be used as a building block for the synthesis of more complex molecules .
Mécanisme D'action
The mechanism of action of (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, which can lead to the formation of different products depending on the reaction conditions. The specific molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Bicyclo[6.2.0]decapentaene
- Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene
Uniqueness: (2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene is unique due to its specific bicyclic structure, which includes a four-membered ring fused to an eight-membered ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, Bicyclo[6.2.0]decapentaene has a different arrangement of double bonds and ring sizes, leading to variations in its chemical behavior .
Propriétés
Numéro CAS |
15120-65-7 |
|---|---|
Formule moléculaire |
C10H10 |
Poids moléculaire |
130.19 |
Nom IUPAC |
(2Z,4Z,6Z)-bicyclo[6.2.0]deca-1(8),2,4,6-tetraene |
InChI |
InChI=1S/C10H10/c1-2-4-6-10-8-7-9(10)5-3-1/h1-6H,7-8H2/b2-1-,3-1?,4-2?,5-3-,6-4-,9-5?,10-6? |
Clé InChI |
SGBQKAAFUHNZBF-JRYKUCHZSA-N |
SMILES |
C1CC2=C1C=CC=CC=C2 |
Synonymes |
Bicyclo[6.2.0]deca-1,3,5,7-tetrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Oxabicyclo[3.1.0]hexane-2,3-diol,diacetate(8CI)](/img/new.no-structure.jpg)










